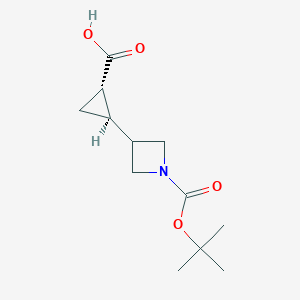
(1S,2R)-2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring and an azetidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine ring makes it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available cyclopropane-1-carboxylic acid and azetidine derivatives.
Protection of Azetidine: The azetidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Coupling Reaction: The Boc-protected azetidine is then coupled with cyclopropane-1-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropane derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially after deprotection of the Boc group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Cyclopropane derivatives with additional oxygen functionalities.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biological Probes: Utilized in the development of biological probes for studying enzyme mechanisms and protein interactions.
Medicine
Drug Development: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Applications in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The Boc group can be removed under acidic conditions, revealing the active azetidine moiety, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)cyclopropane-1-carboxylic acid: A stereoisomer with different spatial arrangement, potentially leading to different biological activity.
Cyclopropane-1-carboxylic acid derivatives: Compounds with similar cyclopropane structures but different substituents.
Azetidine derivatives: Compounds with variations in the azetidine ring or different protecting groups.
Uniqueness
The unique combination of the cyclopropane ring and the Boc-protected azetidine moiety in (1S,2R)-2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)cyclopropane-1-carboxylic acid provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,2R)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7(6-13)8-4-9(8)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t8-,9+/m1/s1 |
InChI Key |
ORZOKDMZSYZMLD-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@H]2C[C@@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















